3-(3,4-DICHLOROPHENYL)-N~5~-(3-MORPHOLINOPROPYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Overview
Description
3-(3,4-DICHLOROPHENYL)-N~5~-(3-MORPHOLINOPROPYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group, a morpholinyl group, and an isoxazole ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(3,4-DICHLOROPHENYL)-N~5~-(3-MORPHOLINOPROPYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, typically using a dichlorobenzene derivative.
Attachment of the Morpholinyl Group: The morpholinyl group is attached via a nucleophilic substitution reaction, often using morpholine as the nucleophile.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-(3,4-DICHLOROPHENYL)-N~5~-(3-MORPHOLINOPROPYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the isoxazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
3-(3,4-DICHLOROPHENYL)-N~5~-(3-MORPHOLINOPROPYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(3,4-DICHLOROPHENYL)-N~5~-(3-MORPHOLINOPROPYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds to 3-(3,4-DICHLOROPHENYL)-N~5~-(3-MORPHOLINOPROPYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE include:
5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: This compound shares structural similarities but differs in the substituents on the phenyl ring.
3-(3,4-dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide, this compound has a different core structure but similar functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O3/c18-13-3-2-12(10-14(13)19)15-11-16(25-21-15)17(23)20-4-1-5-22-6-8-24-9-7-22/h2-3,10,16H,1,4-9,11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPHFHLBMRWALC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2CC(=NO2)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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